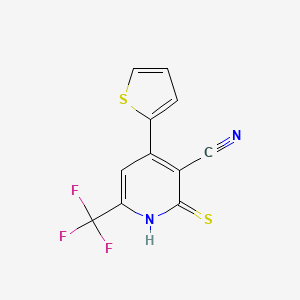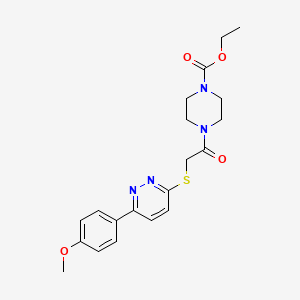![molecular formula C20H19ClN4O4S B2551742 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1025770-01-7](/img/structure/B2551742.png)
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of azole with two nitrogen atoms, and a piperidine ring, which is a type of amine . The compound also contains a sulfonyl group attached to the piperidine ring, a nitro group attached to a phenyl ring, and a chlorophenyl group attached to the pyrazole ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions typical of azoles, such as substitution or addition reactions. The sulfonyl group might participate in substitution reactions or influence the reactivity of the piperidine ring .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests that the compound may have broader antiviral potential and could be explored further for combating other viral infections.
Herbicidal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been studied for their herbicidal activity. While specific data on this compound’s herbicidal effects are limited, its structural features make it an interesting candidate for further investigation in weed control and crop protection .
Antifungal Applications
Although not directly demonstrated for this compound, related sulfonamide derivatives have shown antifungal properties. Researchers have reported the antifungal activity of certain 1,3,4-thiadiazoles. Given the compound’s similarity to these derivatives, it could be evaluated for its efficacy against fungal pathogens .
Biological Activity Modulation
The 1,3,4-thiadiazole scaffold has been associated with diverse biological activities. For instance, some derivatives exhibit anticonvulsant properties . While this specific compound’s effects remain to be fully explored, its unique structure may contribute to modulating various biological processes.
Synthetic Chemistry and Drug Development
The synthesis of this compound involves several steps, including esterification, hydrazination, salt formation, and cyclization. Researchers interested in synthetic methodologies or drug development may find value in exploring its synthetic pathways and optimizing its production .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFTGXEPHGMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
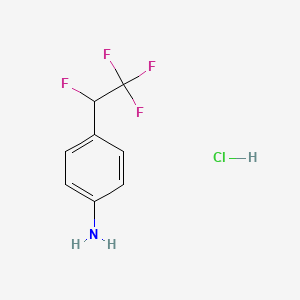
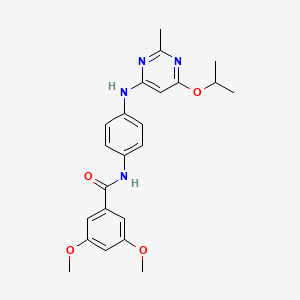
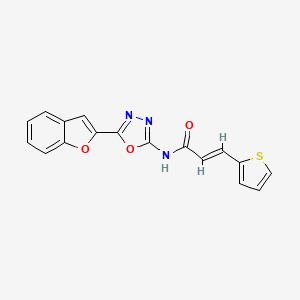
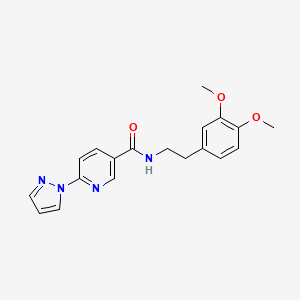

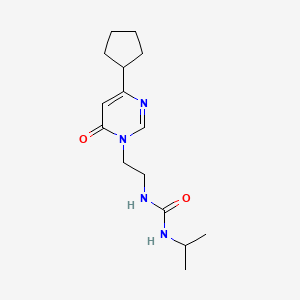
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)
